(Phenethyl)(1-propenylcyclohexyl)amine

Description

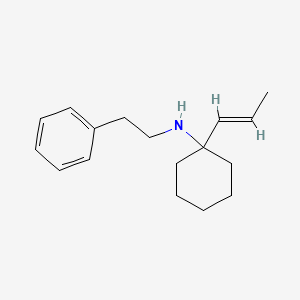

(Phenethyl)(1-propenylcyclohexyl)amine is a synthetic amine compound characterized by a phenethyl group (C₆H₅-CH₂-CH₂-) and a 1-propenylcyclohexyl substituent attached to a central nitrogen atom.

Properties

Molecular Formula |

C17H25N |

|---|---|

Molecular Weight |

243.4 g/mol |

IUPAC Name |

N-(2-phenylethyl)-1-[(E)-prop-1-enyl]cyclohexan-1-amine |

InChI |

InChI=1S/C17H25N/c1-2-12-17(13-7-4-8-14-17)18-15-11-16-9-5-3-6-10-16/h2-3,5-6,9-10,12,18H,4,7-8,11,13-15H2,1H3/b12-2+ |

InChI Key |

YUIMDBRBPZGHLI-SWGQDTFXSA-N |

Isomeric SMILES |

C/C=C/C1(CCCCC1)NCCC2=CC=CC=C2 |

Canonical SMILES |

CC=CC1(CCCCC1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with phenylethylamine, followed by the introduction of the prop-1-en-1-yl group through a Wittig reaction. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for receptors.

Medicine: Research may explore its pharmacological properties and potential therapeutic applications.

Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The phenylethyl group may facilitate binding to specific sites, while the cyclohexane ring provides structural stability. The prop-1-en-1-yl group may influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) (Cyclohexylmethyl)(1-phenylethyl)amine (CAS 356540-15-3)

- Structure : Features a cyclohexylmethyl group and a phenylethylamine moiety.

- Properties : Molecular weight = 217.35 g/mol; density = 0.941 g/cm³; boiling point = 307.4°C; pKa = 10.02 .

- Key Differences : Unlike (phenethyl)(1-propenylcyclohexyl)amine, this compound lacks the propenyl substituent on the cyclohexane ring, which may reduce steric hindrance and alter receptor-binding kinetics.

(b) Bromo-Diphenyl-Propanamide Cyclohexylamine (BDPC)

- Structure : An arylcyclohexylamine with a brominated aromatic ring and phenethyl substitution.

- Properties : Reported to exhibit "several hundred-fold greater potency" than morphine in analgesic assays, attributed to the bromine atom enhancing receptor affinity .

- Key Differences : The bromo-substituted aromatic system in BDPC contrasts with the unsubstituted phenethyl group in this compound, suggesting divergent pharmacological profiles.

(c) Quinazolinone-Based GH Secretagogues

- Structure: Quinazolinone core with phenethyl groups at the C-2 position.

- Properties : Demonstrated high oral bioavailability and binding affinity for growth hormone (GH) secretagogue receptors. For example, compound 21 showed enhanced activity due to optimized phenethyl positioning .

- Key Differences: The quinazolinone scaffold introduces heterocyclic rigidity absent in this compound, which may influence metabolic stability.

Physicochemical and Pharmacological Comparison

Notes:

Research Findings and Implications

- Receptor Interactions : Arylcyclohexylamines with phenethyl substitutions often target NMDA or σ receptors, inducing dissociative or analgesic effects. The propenyl group in this compound could modulate these interactions by altering steric or electronic properties .

- Metabolic Stability: Cyclohexane rings generally enhance metabolic stability compared to aromatic systems, as seen in quinazolinones, which are susceptible to hepatic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.